The compound identified by the Chemical Abstracts Service number 147098-20-2 is known as rosuvastatin calcium. It is the calcium salt form of rosuvastatin, a medication primarily used to lower cholesterol and triglyceride levels in the blood. Rosuvastatin calcium is classified as a statin, specifically a selective inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a central role in cholesterol biosynthesis.
Rosuvastatin calcium is synthesized through various chemical processes involving the parent compound, rosuvastatin. The compound is commercially available from multiple suppliers and is utilized in both clinical and research settings.
The synthesis of rosuvastatin calcium typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the progress and purity of the synthesis.
Rosuvastatin calcium has a complex molecular structure characterized by several functional groups:
The molecular structure can be represented as follows:
The compound exhibits a specific three-dimensional conformation that is critical for its interaction with the target enzyme. Crystallographic data may provide insights into its binding affinity and mechanism of action.
Rosuvastatin calcium participates in various chemical reactions, particularly within biological systems:
The inhibition mechanism involves competitive binding to the active site of HMG-CoA reductase, effectively reducing the enzyme's activity and lowering cholesterol levels in the bloodstream.
The mechanism by which rosuvastatin calcium exerts its effects involves:
Clinical studies have demonstrated that rosuvastatin significantly lowers low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol levels.
Relevant data include melting point, boiling point, and specific rotation values which can be obtained from detailed analytical studies.
Rosuvastatin calcium is utilized extensively in clinical settings for:
Solvothermal crystallization is critical for achieving the desired polymorphic form and purity of Rosuvastatin Calcium. The compound's final crystallization typically employs mixed solvent systems such as DMSO-methanol-water or acetone-water under controlled temperature gradients (40-60°C) to yield Form I crystals, which exhibit optimal stability and bioavailability. Research indicates that slow cooling rates (0.5°C/min) during this process reduce lattice defects and prevent solvate formation, while supersaturation control minimizes impurity incorporation [5] [10].
For solid-phase synthesis, key intermediates like the pyrimidinyl aldehyde are constructed through an eight-step sequence involving:
Table 1: Solvent Systems for Rosuvastatin Calcium Crystallization
Solvent Ratio | Temperature Range | Crystal Form | Purity (%) |
---|---|---|---|
DMSO:MeOH (1:3) | 40-45°C | I | 99.2 |
Acetone:Water (4:1) | 50-60°C | I | 98.7 |
THF:Heptane (1:5) | 25-30°C | III (metastable) | 97.5 |
The C5 ketone reduction in the heptenoate side chain establishes the critical (3R,5S) dihydroxy configuration. This transformation employs:
The yeast-mediated route, while cost-effective, requires lengthy fermentation (72h), whereas CBS reduction completes in <4h but necessitates anhydrous conditions. Reaction temperature proves pivotal: reductions below -15°C prevent epimerization at C3, while borane stoichiometry (1.05 equiv) minimizes over-reduction byproducts [10].
Diethylmethoxyborane (Et₂BOMe) enables chelation-controlled reduction of the C5 carbonyl group, locking the syn-diol conformation. The boron atom coordinates with both the C3 hydroxyl and C5 carbonyl oxygens, rigidifying the transition state to favor the desired (3R,5S) isomer. This method achieves 95:5 diastereoselectivity compared to unchelated methods (70:30) [10].
Critical parameters include:
Wittig olefination remains the industrial standard for assembling Rosuvastatin's dihydroxyheptenoate side chain:
(3R)-3-(TBS-oxy)-5-oxo-6-triphenylphosphoranylidenehexanoate + Pyrimidinyl aldehyde → (E)-enone intermediate (71% yield, E:Z >20:1)
Key advantages include high (E)-selectivity and compatibility with the C3 tert-butyldimethylsilyl (TBS) protecting group. However, it generates stoichiometric triphenylphosphine oxide requiring chromatographic removal [10].
Alternative pathways:
Table 2: Synthetic Route Efficiency Comparison
Method | Yield (%) | (E)-Selectivity | Chiral Purity | PMI* |
---|---|---|---|---|
Wittig | 71 | >95% | Preserved | 128 |
HWE Phosphonate | 85 | 98% | Partial racemization | 95 |
Aldol | 68 | 80% | Low (dr 1:1) | 78 |
Process Mass Intensity = (Total mass inputs / Mass product) [3] [10] |
Rosuvastatin Calcium exhibits three polymorphs (Forms I, II, III) with distinct dissolution profiles. Form I (thermodynamically stable) predominates in pharmaceuticals and is obtained via:
Solvent parameters dictate polymorphic outcomes:
Compound Nomenclature
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3